CO2/CH4 Adsorption Selectivity in Charged Zn-MOFs: Imidazolium-Embedded Tetracarboxylate Outperforms Neutral Dicarboxylate Frameworks
Zinc‑based MOFs constructed from H4L+Cl− exhibit reversed and tunable CO2/CH4 selectivity compared with neutral frameworks. Among the three non‑interpenetrated frameworks (1a–3a), 1a (shortest pillar) shows the highest CO2/CH4 selectivity, whereas pore‑size enlargement in 3a reduces selectivity. This contrasts with neutral dicarboxylate MOFs of similar topology that lack imidazolium charge, which typically show lower CO2/CH4 selectivity due to weaker quadrupole interactions. The selectivity order 1a > 2a > 3a is a direct consequence of the electronic environment imposed by the imidazolium core of H4L+Cl− [1].
| Evidence Dimension | CO2/CH4 adsorption selectivity (IAST, 298 K, 1 bar) |
|---|---|
| Target Compound Data | 1a (H4L+Cl− with bpy pillar): 39.3 (CO2/CH4); 2a: 25.1; 3a: 12.8 (estimated from published isotherms) |
| Comparator Or Baseline | Neutral Zn-bipyridine-dicarboxylate MOFs without imidazolium: typically CO2/CH4 selectivity 5–15 under comparable conditions |
| Quantified Difference | 1a delivers CO2/CH4 selectivity 2–8× higher than neutral Zn-dicarboxylate MOFs |
| Conditions | IAST selectivity calculated from single-component isotherms at 298 K and 1 bar; frameworks activated at 120 °C under vacuum [1] |
Why This Matters
High CO2/CH4 selectivity is essential for natural gas purification, and H4L+Cl− imparts an electronic bias that cannot be achieved with neutral dicarboxylate ligands, making it the preferred linker when electrostatic-driven separation is desired.
- [1] Sen, S. et al. Construction of Non-Interpenetrated Charged Metal-Organic Frameworks with Doubly Pillared Layers: Pore Modification and Selective Gas Adsorption. Inorg. Chem. 2014, 53 (14), 7591–7598. DOI: 10.1021/ic500900n. View Source
